Amitriptyline+ketamine
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Description
Amitriptyline and ketamine are two distinct compounds that have been studied for their potential combined effects in treating various medical conditions, particularly neuropathic pain. Amitriptyline is a tricyclic antidepressant, while ketamine is an anesthetic and analgesic known for its NMDA receptor antagonism. When combined, these compounds have shown promise in providing enhanced analgesic effects.
Synthetic Routes and Reaction Conditions:
Amitriptyline: The preparation of amitriptyline involves the reaction of dibenzocycloheptene with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction is typically carried out under reflux conditions.
Ketamine: Ketamine is synthesized through the reaction of cyclohexanone with o-chlorobenzonitrile, followed by a Grignard reaction with methylmagnesium bromide. The resulting intermediate is then hydrolyzed to produce ketamine.
Industrial Production Methods:
Amitriptyline: Industrial production of amitriptyline involves large-scale chemical synthesis using the aforementioned reaction, followed by purification processes such as crystallization and recrystallization.
Ketamine: Ketamine production on an industrial scale involves similar synthetic steps, with additional purification processes including distillation and crystallization to ensure the purity of the final product.
Types of Reactions:
Amitriptyline: Undergoes oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Ketamine: Undergoes oxidation and reduction reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Amitriptyline: Oxidation can lead to the formation of amitriptyline N-oxide, while reduction can produce secondary amines.
Ketamine: Oxidation can result in the formation of norketamine, a metabolite with similar pharmacological properties.
Chemistry:
- Studies on the chemical stability and reactivity of the combination of amitriptyline and ketamine.
Biology:
- Research on the biological effects of the combination, including its impact on cellular pathways and receptor interactions.
Medicine:
- Extensive research on the use of amitriptyline and ketamine in treating neuropathic pain, depression, and other conditions. Clinical trials have shown varying degrees of efficacy in pain management and mood disorders .
Industry:
- Potential applications in the pharmaceutical industry for the development of new analgesic formulations.
Amitriptyline:
- Inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft. It also blocks various receptors, including alpha-adrenergic, muscarinic, histaminergic, and NMDA receptors .
Ketamine:
- Acts as an NMDA receptor antagonist, blocking excitatory neurotransmission. It also interacts with opioid receptors and has anti-inflammatory properties .
Combined Mechanism:
- The combination of amitriptyline and ketamine results in enhanced analgesic effects due to their complementary mechanisms of action. Amitriptyline’s inhibition of neurotransmitter reuptake and ketamine’s NMDA receptor antagonism work synergistically to reduce pain and improve mood .
Comparison with Similar Compounds
Amitriptyline: Other tricyclic antidepressants such as nortriptyline and imipramine.
Ketamine: Other NMDA receptor antagonists such as memantine and dextromethorphan.
Uniqueness:
- The combination of amitriptyline and ketamine is unique due to its dual mechanism of action, targeting both neurotransmitter reuptake and NMDA receptor antagonism. This makes it particularly effective in treating conditions that involve both pain and mood disorders .
Properties
Molecular Formula |
C20H17ClN4O2S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H16N4O2S.ClH/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18;/h3-12H,1-2H3;1H |
InChI Key |
HPYLZBPCIBFRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4.Cl |
Origin of Product |
United States |
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